molecular formula C12H16N5O12P3 B12065744 [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate

[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate

Cat. No.: B12065744
M. Wt: 515.20 g/mol
InChI Key: OLJFCGDEGHURMU-UHFFFAOYSA-N
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Description

[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate is a complex organic compound that features a unique structure combining imidazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and purine intermediates, followed by their coupling through phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve automated synthesizers that can handle the precise addition of reagents and control of reaction conditions. The use of high-throughput techniques and purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole or purine rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate is studied for its potential role in cellular processes. It can act as a probe to investigate enzyme activities and metabolic pathways.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a promising candidate for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the phosphate groups but lacks the imidazole ring.

    Guanosine Triphosphate (GTP): Similar purine structure but different functional groups.

    Cytidine Triphosphate (CTP): Contains a pyrimidine ring instead of a purine ring.

Uniqueness

The uniqueness of [Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate lies in its combined imidazole and purine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N5O12P3

Molecular Weight

515.20 g/mol

IUPAC Name

[hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H16N5O12P3/c18-7-3-9(17-6-14-10-11-13-1-2-16(11)5-15-12(10)17)27-8(7)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5-9,18H,3-4H2,(H,22,23)(H,24,25)(H2,19,20,21)

InChI Key

OLJFCGDEGHURMU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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